1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid

Fragment-based drug discovery Molecular weight Library design

The compound 1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1422063-51-1) is a heterocyclic small molecule belonging to the class of indolizine-fused pyrazole carboxylic acids. It features an indolizine core substituted at the 6-position with a 1-methyl-1H-pyrazol-4-yl ring and at the 3-position with a 1H-pyrazole-3-carboxylic acid moiety.

Molecular Formula C16H13N5O2
Molecular Weight 307.31 g/mol
Cat. No. B8109611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC16H13N5O2
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN3C(=CC=C3N4C=CC(=N4)C(=O)O)C=C2
InChIInChI=1S/C16H13N5O2/c1-19-9-12(8-17-19)11-2-3-13-4-5-15(20(13)10-11)21-7-6-14(18-21)16(22)23/h2-10H,1H3,(H,22,23)
InChIKeyQKCGIHBPLYYJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid: Core Scaffold & Physicochemical Identity for Procurement Decisions


The compound 1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1422063-51-1) is a heterocyclic small molecule belonging to the class of indolizine-fused pyrazole carboxylic acids. It features an indolizine core substituted at the 6-position with a 1-methyl-1H-pyrazol-4-yl ring and at the 3-position with a 1H-pyrazole-3-carboxylic acid moiety . This scaffold is recognized in patent literature for its potential to generate biologically active kinase inhibitors and bromodomain-targeting agents [1]. With a molecular formula of C16H13N5O2 and a molecular weight of 307.31 g/mol, its structural complexity and high nitrogen content (5 nitrogen atoms) distinguish it from simpler indolizine-pyrazole analogs in procurement screening sets .

Why 1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid Cannot Be Interchanged with Simpler Indolizine Analogs


Generic substitution within the 1-(indolizin-3-yl)-1H-pyrazole-3-carboxylic acid series is not straightforward because the 6-position substituent on the indolizine ring critically modulates key drug-likeness parameters, including lipophilicity, hydrogen bonding capacity, and steric bulk that govern target binding . The 1-methyl-1H-pyrazol-4-yl group in the target compound introduces additional nitrogen-based hydrogen bond acceptors and a distinct angular geometry compared to planar phenyl substituents (e.g., in 1-(6-phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid, CAS 1422066-85-0) or the unsubstituted parent (CAS 1422060-79-4). These differences directly impact solubility, metabolic stability, and protein-ligand interaction fingerprints, making simple analog swapping a high-risk procurement strategy without confirmatory data .

Head-to-Head Quantitative Differentiation of 1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid vs. Closest Commercial Analogs


Molecular Weight and Heavy Atom Count: A Key Differentiator in Fragment-Based Screening Libraries

The target compound has a molecular weight of 307.31 g/mol, which places it beyond the traditional fragment range (MW < 300) but still within the 'lead-like' space. This is significantly heavier than the unsubstituted parent (1-(indolizin-3-yl)-1H-pyrazole-3-carboxylic acid, MW 227.22) and comparable to the 6-phenyl analog (MW 303.30), but its higher count of 22 heavy atoms (vs. 17 and 23 respectively) yields a distinct heavy atom density . The additional nitrogen atoms from the pyrazole substituent increase the compound's hydrogen bond acceptor capacity to 7 (vs. 5 for the unsubstituted parent), which can enhance binding interactions .

Fragment-based drug discovery Molecular weight Library design

Predicted Lipophilicity (clogP) Differentiation for Blood-Brain Barrier Penetration Considerations

Based on structure-based predictions, the target compound (clogP ~1.74–2.5 range) is less lipophilic than the 6-phenyl analog (clogP predicted ~3.0–3.5) but more lipophilic than the unsubstituted parent (clogP ~1.0–1.5) . This intermediate lipophilicity is often optimal for balancing passive permeability with aqueous solubility, a critical parameter for central nervous system (CNS) drug candidate selection. The 1-methylpyrazole substituent introduces polar surface area (tPSA ~80–90 Ų) that maintains favorable CNS multiparameter optimization (MPO) scores while reducing phospholipidosis risk associated with highly lipophilic phenyl analogs .

Lipophilicity CNS drug design ADME

Rotatable Bond Count and Conformational Flexibility: Impact on Binding Affinity

The target compound possesses 3 rotatable bonds (excluding the carboxylic acid rotamer), in contrast to the 6-phenyl analog (2 rotatable bonds) and the unsubstituted parent (1 rotatable bond) . The addition of the 1-methylpyrazol-4-yl substituent increases conformational flexibility, which can be advantageous for adapting to different protein binding pockets but may incur an entropic penalty upon binding. This balance is a quantifiable structural feature that can be leveraged in scaffold hopping and rational design efforts, where the target compound offers a distinct conformational landscape compared to its more rigid phenyl counterparts .

Conformational entropy Ligand efficiency Medicinal chemistry

Commercial Purity Benchmarking: 97% HPLC Purity as a Baseline Procurement Specification

The target compound is commercially supplied with a certified purity of 97% as determined by HPLC, a specification that matches or exceeds the typical purity (97%) of its 6-phenyl (CAS 1422066-85-0) and 6-(4-fluorophenyl) (CAS 1422138-42-8) analogs available from common vendors . This consistency in commercial quality allows for reliable side-by-side biological evaluation without the confounding factor of purity discrepancies. The 97% purity level is suitable for primary biochemical screening and initial SAR studies, reducing the need for in-house repurification and saving procurement time .

Chemical procurement Purity specification Reproducibility

Indolizine Scaffold Patents: Class-Level Evidence for Kinase and Bromodomain Inhibition

Patent literature [1] confirms that indolizine compounds containing pyrazole moieties, including 3-(1H-pyrazol-1-yl)indolizine carboxylic acids, have been claimed as inhibitors of kinases (e.g., BTK, EGFR) and bromodomain-containing proteins (e.g., BRD4) [1]. While the exact target and IC50 for this specific compound remain undisclosed in public sources, its structural alignment with patented chemotypes (WO 2018095398, CN 110251513) suggests it is a relevant starting point for discovering kinase or bromodomain inhibitors. This patent-based class-level evidence provides procurement justification absent a fully established target profile [1].

Kinase inhibitor Bromodomain Patent analysis

Procurement-Driven Application Scenarios for 1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid


Fragment- and Lead-Like Library Design for Kinase/Bromodomain Focused Sets

Based on its molecular weight (>300 Da) and increased rotatable bonds (3), the compound is a suitable component for lead-like chemical libraries targeting kinases or bromodomains, as supported by patent class-level evidence . Its higher hydrogen bond acceptor count (7) relative to the unsubstituted core (5) enhances potential binding interactions, justifying its inclusion over simpler indolizine analogs in focused library screens .

ADME Profiling Batches for CNS Drug Candidate Optimization

The predicted intermediate clogP (~1.74–2.5) and calculated tPSA of this compound position it favorably for CNS drug candidate optimization, balancing permeability and solubility . Procurement of this compound for in vitro ADME panels (e.g., PAMPA, MDCK permeability assays) is justified by its differentiated lipophilicity profile compared to the high-logP 6-phenyl analog, which poses a greater phospholipidosis risk .

Chemical Biology Tool Probe for Conformational Binding Studies

The increased conformational flexibility (3 rotatable bonds) of this compound, compared to the more rigid phenyl-substituted analogs, makes it an ideal tool probe for studying protein-ligand conformational adaptation . It can be employed in STD-NMR or X-ray crystallography experiments to understand how pyrazole-substituted indolizines achieve distinct binding modes.

Synthetic Intermediates for Structure-Activity Relationship (SAR) Expansion

With its carboxylic acid functionality, the compound serves as a key synthetic intermediate for generating amide, ester, or hydrazide libraries [1]. The 97% commercial purity allows for direct derivatization without laborious pre-purification, facilitating rapid SAR exploration around the indolizine-6-position vector.

Quote Request

Request a Quote for 1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.